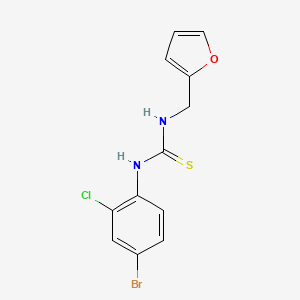

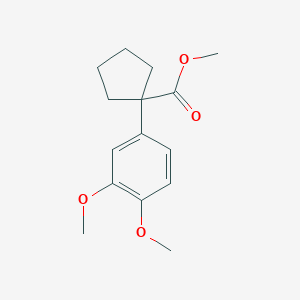

![molecular formula C15H15N3O5 B5864733 N-[4-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5864733.png)

N-[4-(4-morpholinyl)phenyl]-5-nitro-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-[4-(4-morpholinyl)phenyl]-5-nitro-2-furamide derivatives involves complex organic synthesis procedures starting from basic chemicals like 3,4-Difluoronirobenzene. These compounds exhibit high yield and purity, indicating efficient synthetic routes without significant side reactions or by-products. The chemical structures of synthesized compounds are typically confirmed using spectroscopic techniques such as 1H NMR and mass spectrometry (Loganathan Velupillai et al., 2015).

Molecular Structure Analysis

The molecular structure of similar organic compounds is determined through advanced techniques such as single-crystal X-ray diffraction. Structural analyses reveal the spatial arrangement of atoms within the molecule and the geometrical parameters, essential for understanding the compound's reactivity and interaction with biological targets. Unfortunately, specific molecular structure data for this compound is not directly available, but similar compounds have been analyzed to provide insights into their structural characteristics.

Chemical Reactions and Properties

This compound derivatives participate in various chemical reactions, contributing to their diverse biological activities. These reactions may include condensation, nucleophilic substitution, and rearrangement processes, which are crucial for the synthesis of biologically active compounds. The specific chemical properties depend on the functional groups present in the molecule, such as nitro, furamide, and morpholinyl groups, which influence the compound's reactivity and interactions (Linxiao Wang et al., 2016).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit specific enzymes such as the tyrosine-protein kinase syk . The role of these targets in cellular processes is crucial, as they are involved in various signaling pathways that regulate cell growth, differentiation, and survival.

Mode of Action

This interaction could lead to changes in the enzyme’s conformation, disrupting its function and leading to downstream effects on cellular processes .

Biochemical Pathways

The inhibition of these targets could disrupt these pathways, leading to downstream effects such as cell cycle arrest or apoptosis .

Pharmacokinetics

Similar compounds have been shown to have good cell permeability . The bioavailability of the compound would be influenced by these properties, as well as factors such as its solubility and stability.

Result of Action

Based on its potential mode of action, the compound could induce changes in cell growth and survival, potentially leading to cell cycle arrest or apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. Moreover, the compound’s efficacy could be influenced by the specific cellular environment, including the expression levels of its targets and the presence of other signaling molecules .

properties

IUPAC Name |

N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5/c19-15(13-5-6-14(23-13)18(20)21)16-11-1-3-12(4-2-11)17-7-9-22-10-8-17/h1-6H,7-10H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCLIYUCWWGCAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801319949 |

Source

|

| Record name | N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49732805 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

329198-86-9 |

Source

|

| Record name | N-(4-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801319949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

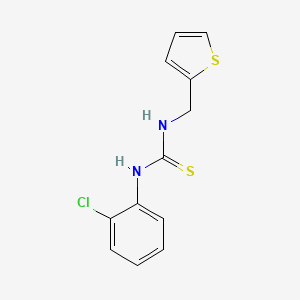

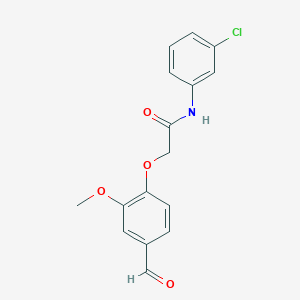

![(3-chlorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5864653.png)

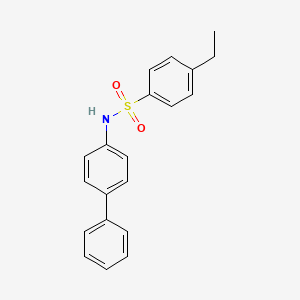

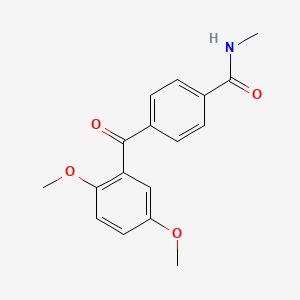

![1-[(4-methoxyphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B5864657.png)

methanone](/img/structure/B5864672.png)

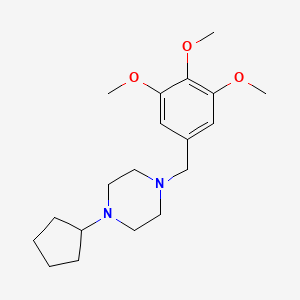

![2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5864673.png)

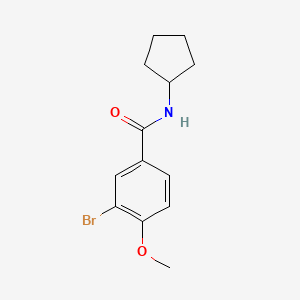

![2-{[2-(cyclopentylamino)-2-oxoethyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5864711.png)

![3-(4-chlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5864728.png)